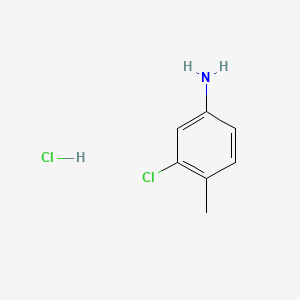

3-Chloro-4-methylaniline hydrochloride

Vue d'ensemble

Description

3-Chloro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 3-position and a methyl group at the 4-position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylaniline hydrochloride can be synthesized through the reduction of 3-chloro-4-methylnitrobenzene. The process involves the use of a two-component palladium-iron/carbon (Pd-Fe/C) catalyst in the presence of alcohol or an alcohol-water mixture as the solvent. The reaction is carried out under hydrogenation conditions, resulting in a high yield and selectivity of over 99% .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows a multi-step process. One common method involves the nitration of 4-methyltoluene to produce 3-chloro-4-methylnitrobenzene, followed by catalytic hydrogenation to yield the desired aniline derivative .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Chloro-4-methylaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

One of the primary uses of 3-chloro-4-methylaniline hydrochloride is as an avicide , specifically for controlling bird populations such as starlings, crows, and pigeons in agricultural settings. The compound is effective in medicated feed formulations, where it is mixed with standard feed to attract and poison target bird species .

Table 1: Avicidal Efficacy of this compound

| Bird Species | Dosage (mg/kg) | Mortality Rate (%) |

|---|---|---|

| Starlings | 3750 | 95 |

| Crows | 1500 | 90 |

| Pigeons | 1250 | 85 |

Toxicological Studies

This compound has been extensively studied for its toxicity in avian species. Research indicates that it can cause acute and chronic effects, including methemoglobinemia and skin irritation. A notable study assessed the compound's effects on female boat-tailed grackles, revealing significant tissue residues post-exposure .

Case Study: Toxicity Assessment in Birds

- Study Design: Birds were fed diets containing varying concentrations of the compound over extended periods.

- Findings: Necropsy results indicated characteristic lesions associated with exposure, confirming its efficacy as an avicide while also highlighting potential risks to non-target species.

Pharmaceutical Applications

While primarily recognized for its agricultural use, there are indications that derivatives of 3-chloro-4-methylaniline may have potential pharmaceutical applications due to their chemical structure. Research into related compounds has suggested possible roles in the development of therapeutic agents targeting specific biological pathways .

Regulatory Status

The compound is registered with the U.S. Environmental Protection Agency as a pesticide, indicating its approval for use in specific contexts while adhering to safety regulations . Its classification includes warnings regarding acute toxicity upon ingestion or skin contact.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methylaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. The compound’s chlorine and methyl groups influence its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-methylaniline: The base compound without the hydrochloride group.

4-Amino-2-chlorotoluene: Another chlorinated aniline derivative with different substitution patterns.

3-Chloro-p-toluidine: A similar compound with a different positional isomerism.

Uniqueness

3-Chloro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications compared to its non-hydrochloride counterparts .

Activité Biologique

Overview

3-Chloro-4-methylaniline hydrochloride, commonly referred to as DRC-1339, is an organic compound with significant biological activity, particularly as an avicide targeting various bird species. Its molecular formula is C7H8ClN·HCl, and it is primarily used in agricultural settings to manage pest populations that damage crops.

Target Species : DRC-1339 is particularly effective against blackbirds, starlings, and other pest birds. It acts by causing uremic poisoning, leading to organ congestion and subsequent mortality in these species .

Biochemical Pathways : The compound is metabolized by certain soil bacteria, such as Pseudomonas cepacia, which utilize it as a carbon and nitrogen source. This characteristic highlights the compound's potential environmental impact and its degradation pathways.

Pharmacokinetics : DRC-1339 exhibits moderate mobility in the environment and is sensitive to prolonged exposure to air and light. Its lethal dose (LD50) for oral administration in rats has been reported at approximately 1500 mg/kg, indicating a high level of toxicity .

Toxicity Studies

Research has extensively documented the acute and chronic toxicity of DRC-1339. The following table summarizes key findings from toxicity studies:

| Study | Species | Dose (mg/kg) | Findings |

|---|---|---|---|

| Weisburger et al. (1978) | B6C3F1 mice | 3750 (high dose) | Tumors in spleen and adipose tissues observed |

| Giri et al. (1976) | Various bird species | 4 mg/bird | Significant reduction in brood sizes noted |

| National Cancer Institute (1979) | Fischer 344 rats | 1250 (low dose) | No significant tumor difference from controls |

These studies indicate that while DRC-1339 is effective as an avicide, it also poses risks of tumorigenesis at higher doses over extended periods.

Case Study 1: Avian Toxicity

In a field study conducted in North Dakota, DRC-1339 was applied to sunflower fields to control blackbird populations. The results indicated a significant reduction in blackbird numbers, which subsequently affected local ecosystems by altering scavenger dynamics and potentially increasing the risk of avian botulism due to carcass decomposition .

Case Study 2: Laboratory Analysis

A laboratory assessment evaluated the effects of DRC-1339 on mourning doves (Zenaida macroura). The study aimed to establish baseline clinical chemistry values for this species while assessing the compound's impact on physiological parameters. Results showed notable changes in biochemical markers post-exposure, highlighting the compound's systemic effects .

Environmental Impact

The environmental persistence of DRC-1339 raises concerns about its non-target effects on wildlife. Studies have shown that while it effectively reduces pest populations, there are risks associated with its use, including potential toxicity to non-target bird species and implications for ecosystem health .

Propriétés

IUPAC Name |

3-chloro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQUZCNSUOJWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-74-9 (Parent) | |

| Record name | 3-Chloro-4-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032313 | |

| Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is grey solid with a mothball-like odor; End-use product is solid bait; [Reference #1] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000105 [mmHg] | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7745-89-3 | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-METHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8474D5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.